3,3'-Dichloropivalic acid

Description

Contextualization of 3,3'-Dichloropivalic Acid within Organic Chemistry

This compound, also known by synonyms such as 2,2-Bis(chloromethyl)propionic acid and 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid, is a specific type of halogenated carboxylic acid. lookchem.comscbt.comcymitquimica.com It is a derivative of pivalic acid (2,2-dimethylpropanoic acid), where two of the hydrogen atoms on the methyl groups have been replaced by chlorine atoms. cymitquimica.comwikipedia.org

The structure of this compound is distinguished by a central quaternary carbon atom bonded to a methyl group, a carboxyl group, and two chloromethyl (-CH₂Cl) groups. cymitquimica.com This unique arrangement of functional groups—a carboxylic acid and two reactive chlorine atoms—on a sterically hindered scaffold makes it a valuable building block in organic synthesis. cymitquimica.com The presence of the chlorine atoms enhances its reactivity, particularly in nucleophilic substitution reactions. cymitquimica.com

Below is a table summarizing key properties of this compound.

| Property | Value |

| CAS Number | 67329-11-7 sigmaaldrich.com |

| Molecular Formula | C₅H₈Cl₂O₂ scbt.comsigmaaldrich.com |

| Molecular Weight | 171.02 g/mol scbt.comsigmaaldrich.com |

| Melting Point | 64-66 °C sigmaaldrich.comchemicalbook.com |

| Appearance | Solid sigmaaldrich.com |

| Synonyms | 2,2-Bis(chloromethyl)propionic acid, 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid lookchem.comscbt.comcymitquimica.com |

This table is interactive. Users can sort and filter the data.

Research Significance and Potential Directions for this compound Studies

The research significance of this compound lies primarily in its utility as a precursor in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and two alkyl chloride groups, allows for a variety of chemical transformations.

Documented applications include:

Synthesis of Acid Chlorides: It has been used to synthesize 3,3'-dichloropivaloyl chloride, a reactive derivative that can be employed in further acylation reactions. lookchem.comsigmaaldrich.comchemicalbook.com

Formation of Amine Derivatives: The compound reacts with ethane-1,2-diamine to produce isomeric tetra-amine derivatives, tetra amino carboxylic acids, and carboxamidotriamino alcohols. sigmaaldrich.comchemicalbook.com

Dendrimer Construction: A notable application is its use as a starting material for the synthesis of all-aliphatic polyamide dendrimers. researchgate.net In this process, the chlorine atoms are typically converted to azide (B81097) groups, which are then reduced to amines, forming the branching points of the dendrimer structure. researchgate.net

Potential future research could further exploit the unique structure of this compound. Its densely functionalized and sterically compact core makes it an interesting candidate for the development of novel polymers with specific thermal or mechanical properties. The reactivity of the chloromethyl groups could be leveraged for creating new cross-linking agents, building blocks for macrocyclic compounds, or scaffolds in medicinal chemistry for the development of new therapeutic agents. Further investigation into its reaction mechanisms and the synthesis of novel derivatives continues to be an active area of chemical research.

Structure

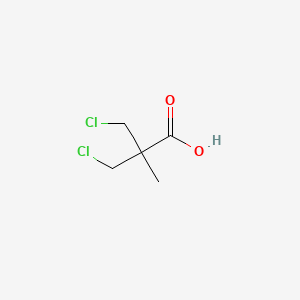

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSPBKFTRPWDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074079 | |

| Record name | Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67329-11-7 | |

| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67329-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(chloromethyl)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization of 3,3 Dichloropivalic Acid

Established Synthetic Routes to 3,3'-Dichloropivalic Acid

This compound, also known as 2,2-bis(chloromethyl)propionic acid, is a halogenated carboxylic acid with niche applications in chemical synthesis. sigmaaldrich.comscbt.comsigmaaldrich.com One of the established methods for its synthesis involves starting from pentaerythritol (B129877). srce.hr This process begins with the heating of pentaerythritol with pyridine, followed by the addition of thionyl chloride. The resulting mixture is refluxed, and after the reaction is complete, the product, pentaerythritol trichlorohydrin, is extracted. Subsequent oxidation of this intermediate with nitric acid yields this compound. srce.hr

Another approach to synthesizing similar chlorinated pivalic acid derivatives involves the chlorination of pivaloyl chloride. google.com This method is often used in industrial settings for producing various chloro pivaloyl chlorides. The initial pivalic acid can be synthesized through several routes, including the Koch reaction of isobutene with carbon monoxide and water. wikipedia.org

The table below summarizes key aspects of an established synthetic route.

| Starting Material | Key Reagents | Intermediate | Final Product |

| Pentaerythritol | Pyridine, Thionyl Chloride, Nitric Acid | Pentaerythritol trichlorohydrin | This compound |

Novel Approaches for the Preparation of this compound

The development of novel synthetic methods for halogenated carboxylic acids is an ongoing area of research, driven by the need for more efficient, selective, and environmentally benign processes.

Exploration of Reaction Conditions and Reagents for this compound Synthesis

Research into the synthesis of halogenated organic compounds has explored various reagents and reaction conditions. For instance, the use of N-chlorosuccinimide (NCS) in combination with triphenylphosphine (B44618) (Ph3P) has been shown to be effective for the dichlorination of olefins. rsc.org While not directly applied to pivalic acid, this methodology represents a potential avenue for the targeted dichlorination of specific carbon centers.

Furthermore, the Hell-Volhard-Zelinsky reaction provides a classic method for the α-halogenation of carboxylic acids. iitk.ac.in This reaction typically involves the use of bromine and a catalytic amount of phosphorus tribromide, followed by hydrolysis. Adapting this method for dichlorination would likely require harsher conditions or modified reagents.

A patent describes a process for producing halogenated carboxylic acid esters by irradiating a mixture of a halocarbon and/or a halogenated hydrocarbon and an alcohol with light in the presence of oxygen. google.com This photochemical approach could offer a more controlled method for introducing chlorine atoms.

Investigation of Yield Enhancement Strategies for this compound Production

Improving the yield of this compound synthesis is a key objective. One strategy involves the optimization of catalyst systems. For example, in the synthesis of other chlorinated acids, the addition of finely powdered, anhydrous potassium carbonate to the reaction mixture has been shown to significantly increase the yield. google.com

Another approach to enhance yield is through the careful control of reaction parameters such as temperature, pressure, and reactant ratios. For instance, in the synthesis of 3,3-dimethyl-2-oxobutyric acid from a dichlorinated precursor, a two-stage process involving hydrolysis followed by oxidation with potassium permanganate (B83412) under controlled temperature conditions was employed to achieve a good yield. chemicalbook.com

Industrial Scale-Up Considerations for this compound Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing of this compound presents several challenges. Key considerations include the availability and cost of raw materials, the safety of the chemical processes, and the environmental impact of the manufacturing operations. icem.com.au

The choice of reactor type is crucial for industrial-scale chlorination reactions. Bubble column reactors are often used for gas-liquid reactions, such as the chlorination of benzene. aiche.org The design and optimization of such reactors are critical for ensuring efficient mass transfer and reaction kinetics.

Purification of the final product is another important aspect of industrial scale-up. Distillation is a common method for separating pivalic acid from impurities. google.com The development of efficient distillation processes is essential for achieving the desired product purity.

Process Optimization Techniques in this compound Production

Process optimization aims to improve the efficiency, cost-effectiveness, and safety of chemical manufacturing processes. lsu.edu This can involve a variety of techniques, from statistical methods to advanced process control.

Application of Design of Experiments (DoE) in this compound Synthesis Optimization

Design of Experiments (DoE) is a powerful statistical tool for process optimization. mt.com It allows for the systematic investigation of multiple process parameters simultaneously to identify the optimal operating conditions. mt.com

In the context of synthesizing carboxylic acid derivatives, DoE can be used to optimize factors such as reaction temperature, catalyst loading, and reagent concentrations to maximize yield and minimize the formation of byproducts. rsc.orgresearchgate.net For example, a DoE approach was successfully used to optimize a multi-component reaction involving a carboxylic acid, leading to a significant improvement in product yield. rsc.org

The table below illustrates a hypothetical DoE setup for optimizing the synthesis of this compound.

| Factor | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 60 | 80 | 100 |

| Catalyst Loading (mol%) | 1 | 2 | 3 |

| Reaction Time (h) | 4 | 8 | 12 |

By systematically varying these parameters according to a designed experimental plan, researchers can identify the combination that results in the highest yield and purity of this compound. The use of DoE can significantly accelerate the process optimization phase and lead to more robust and efficient manufacturing processes. researchgate.netresearchgate.netnih.gov

Integration of Advanced Analytical Techniques for Real-time Process Monitoring in this compound Production

The integration of Process Analytical Technology (PAT) is a critical step in optimizing the synthesis of this compound, moving from static, endpoint testing to a dynamic, real-time understanding of the reaction process. mt.comamericanpharmaceuticalreview.com As a framework endorsed by regulatory bodies like the U.S. Food and Drug Administration, PAT utilizes in-situ or on-line analytical tools to measure Critical Process Parameters (CPPs) that directly influence the Critical Quality Attributes (CQAs) of the final product. mt.com For this compound production, this means continuously monitoring variables such as reactant and product concentrations, intermediate formation, and impurity levels to ensure process robustness and consistent quality. americanpharmaceuticalreview.comscispace.com

The implementation of PAT involves combining advanced analytical tools with mathematical and statistical analysis to gain a comprehensive understanding of the chemical process. mt.com Spectroscopic techniques are particularly well-suited for this purpose. For instance, in-situ mid-infrared (Mid-IR) or Raman spectroscopy can track the real-time concentration of pivalic acid and its chlorinated derivatives throughout the reaction. americanpharmaceuticalreview.com This provides invaluable kinetic data, helps identify the reaction endpoint precisely, and can reveal the formation of unstable intermediates or byproducts that might otherwise go undetected. scispace.comamericanpharmaceuticalreview.com

Interactive Table: Potential PAT Tools for this compound Synthesis

| Analytical Technique | Parameter Monitored | Process Benefit |

| In-situ Mid-IR Spectroscopy | Reactant consumption, formation of this compound, and key intermediates. americanpharmaceuticalreview.com | Provides real-time kinetic data, precise endpoint determination, and understanding of reaction mechanisms. americanpharmaceuticalreview.com |

| Raman Spectroscopy | Molecular structure changes, polymorphic forms (if applicable in downstream processing). americanpharmaceuticalreview.com | Ideal for monitoring reactions in aqueous or slurry phases and for studying crystallization processes. |

| On-line Mass Spectrometry (MS) | Composition of gas-phase components, solvent composition during distillation or drying. americanpharmaceuticalreview.com | Offers rapid response, high selectivity, and sensitivity for monitoring solvent removal and off-gassing. americanpharmaceuticalreview.com |

| UV-Vis Spectroscopy | Concentration of specific chromophoric species. americanpharmaceuticalreview.com | Can be a cost-effective method for monitoring reactions involving colored reactants, intermediates, or products. |

| Focused Beam Reflectance Measurement (FBRM) | Particle size and distribution during crystallization. americanpharmaceuticalreview.com | Enables control over the physical properties of the final solid product. |

Development of Sustainable and Green Chemistry Protocols for this compound Synthesis

The development of sustainable and green chemistry protocols for the synthesis of this compound is guided by the twelve principles of green chemistry, which advocate for the reduction of waste, minimization of hazards, and maximization of resource efficiency. researchgate.netrroij.com This involves a fundamental rethinking of traditional synthesis routes to lessen their environmental impact. cuestionesdefisioterapia.com Key areas of focus include the selection of starting materials, the choice of reagents and solvents, and the use of catalysis to improve reaction efficiency. acs.org

A primary goal in green synthesis is to maximize atom economy , ensuring that the maximum possible amount of raw materials ends up in the final product. acs.org For the chlorination of pivalic acid, this means selecting chlorinating agents and reaction pathways that minimize the formation of byproducts. The use of catalytic methods is superior to stoichiometric reagents, as catalysts can be used in small amounts and are often recyclable, reducing waste significantly. acs.org For instance, developing a robust catalytic system for chlorination could replace less efficient, high-waste traditional methods.

Solvent selection is another critical aspect. acs.org Traditional organic syntheses often rely on volatile and hazardous solvents. royalsocietypublishing.org Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, or bio-derived solvents, or even performing reactions under solvent-free conditions. royalsocietypublishing.orgmdpi.com Furthermore, designing processes that operate at ambient temperature and pressure reduces energy consumption, a key principle of green chemistry. cuestionesdefisioterapia.com The development of biocatalytic methods, using enzymes to perform specific chemical transformations, represents a significant advancement in green chemistry, offering high selectivity under mild conditions and potentially eliminating the need for protecting groups. acs.orgmdpi.com While specific green protocols for this compound are not extensively detailed in published literature, applying these core principles provides a clear roadmap for future research and process development.

Interactive Table: Comparison of Conventional vs. Potential Green Approaches for Halogenated Carboxylic Acid Synthesis

| Focus Area | Conventional Approach | Potential Green Chemistry Alternative | Green Advantage |

| Halogen Source | Use of stoichiometric and potentially hazardous halogenating agents. | Catalytic halogenation; use of safer halogen sources like N-halosuccinimides or hydrohalic acids with an oxidant (e.g., H₂O₂). researchgate.net | Higher atom economy, reduced waste, improved safety profile. acs.org |

| Solvents | Chlorinated or other volatile organic compounds (VOCs). royalsocietypublishing.org | Water, ionic liquids, supercritical CO₂, or solvent-free conditions. royalsocietypublishing.orgmdpi.com | Reduced environmental impact, minimized worker exposure to hazardous materials, easier product separation. |

| Catalysis | Often relies on stoichiometric reagents or harsh catalysts. | Development of recyclable heterogeneous or homogeneous catalysts; biocatalysis using enzymes. acs.org | Increased efficiency, reduced waste, potential for high selectivity under mild conditions, process simplification. acs.orgmdpi.com |

| Energy Use | High-temperature reactions requiring significant energy input. | Microwave-assisted or ultrasound-assisted synthesis; reactions designed to run at ambient temperature. royalsocietypublishing.orgnih.gov | Reduced energy consumption, faster reaction times, lower operational costs. cuestionesdefisioterapia.com |

| Waste Management | End-of-pipe treatment of waste streams. | Designing processes to prevent waste at the source; recycling of catalysts and solvents. researchgate.net | "Prevention is better than cure," leading to a more sustainable and cost-effective process. acs.org |

Chemical Reactivity and Mechanistic Studies of 3,3 Dichloropivalic Acid

Reactions of the Carboxylic Acid Moiety in 3,3'-Dichloropivalic Acid

The carboxylic acid group in this compound undergoes a range of characteristic reactions. These transformations are fundamental to organic chemistry and allow for the conversion of the carboxylic acid into various derivatives. Common reactions include esterification, where the acid reacts with an alcohol in the presence of an acid catalyst to form an ester. Another key reaction is the formation of amides, typically achieved by reacting the carboxylic acid with an amine. Due to the relatively low reactivity of the carboxylic acid itself, this reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond.

Furthermore, the carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The initial substitution of the hydroxyl group is followed by the addition of a second hydride ion to the intermediate aldehyde.

Reactivity of the Vicinal Dichloro-Substituted Quaternary Carbon Center in this compound

The presence of two chlorine atoms on a quaternary carbon atom vicinal to the carboxyl group significantly influences the reactivity of this compound. The steric hindrance imposed by the bulky dichloromethyl group can affect the accessibility of the carbonyl carbon to nucleophiles. Moreover, the electron-withdrawing nature of the chlorine atoms can impact the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon.

While specific studies on the reactivity of this particular structural motif in this compound are not extensively documented in publicly available literature, general principles of organic chemistry suggest that this center could be susceptible to elimination reactions under appropriate basic conditions, potentially leading to the formation of an unsaturated derivative. The stability of a potential carbocation intermediate at this sterically hindered and electronically influenced position would also be a key factor in any substitution reactions.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are a cornerstone of the reactivity of carboxylic acid derivatives. In the context of this compound, these reactions can be initiated at the carbonyl carbon, leading to the replacement of the hydroxyl group or a derivative thereof.

Formation of Isomeric Tetra-amine Derivatives from this compound with Diamines

The reaction of this compound or its derivatives with diamines presents the potential for the formation of complex structures, including isomeric tetra-amine derivatives. While specific experimental data for this compound is limited, analogous reactions between acid chlorides and diamines are known to produce amides. In the case of a diamine, the reaction can proceed at both amino groups, leading to the formation of a diamide. The specific isomeric products would depend on the structure of the diamine and the reaction conditions employed. For instance, a reaction with a symmetric diamine could lead to a single tetra-amine derivative, whereas an unsymmetric diamine could result in a mixture of isomers.

Postulated Intermediacy of Azetidinone Structures in 3,3'-Dichloropivalate Reactions

The formation of azetidinone (β-lactam) rings is a significant reaction in organic synthesis. It has been postulated that in reactions involving derivatives of this compound, particularly under conditions that could facilitate intramolecular cyclization, azetidinone structures might be formed as transient intermediates. This hypothesis is based on the general reactivity patterns of related compounds where a nucleophilic group is suitably positioned to attack an electrophilic center within the same molecule. However, without direct experimental evidence or mechanistic studies specifically targeting 3,3'-Dichloropivalate, the intermediacy of azetidinones remains a theoretical possibility.

Derivatization Chemistry of this compound

The conversion of this compound into more reactive derivatives is a key strategy for its further functionalization.

Synthesis of 3,3'-Dichloropivaloyl Chloride from this compound

The synthesis of 3,3'-Dichloropivaloyl chloride, an acid chloride, is a common and important derivatization of this compound. Acid chlorides are significantly more reactive towards nucleophiles than their parent carboxylic acids. The most common method for this transformation involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂). This reaction proceeds with the conversion of the hydroxyl group into a better leaving group, facilitating its subsequent displacement by a chloride ion. Other reagents such as oxalyl chloride or phosphorus pentachloride can also be employed for this purpose.

The resulting 3,3'-Dichloropivaloyl chloride serves as a versatile intermediate for the synthesis of a wide range of other compounds, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions.

Formation of Pendent-Arm Macrocycles from this compound

A comprehensive search of scientific literature and chemical databases did not yield specific information regarding the formation of pendent-arm macrocycles directly from a compound identified as "this compound." The name "this compound" is ambiguous and does not correspond to a standard IUPAC nomenclature for a single, well-defined molecule. Pivalic acid is 2,2-dimethylpropanoic acid, and while chlorinated derivatives such as 3-chloro-2,2-dimethylpropionic acid are known, the "3,3'-" prefix typically suggests a dimer or a more complex structure for which no synthesis of pendent-arm macrocycles has been documented.

Pendent-arm macrocycles are a class of compounds characterized by a large cyclic backbone with one or more side chains (pendent arms) attached. These functional arms can play a crucial role in the coordination chemistry of the macrocycle, influencing its selectivity and stability when binding to metal ions or other guest molecules. The synthesis of such molecules is a significant area of research in supramolecular and coordination chemistry.

While general methodologies for the synthesis of pendent-arm macrocycles are well-established, involving the reaction of macrocyclic amines with reagents that introduce functionalized side arms, no specific studies detailing the use of a chlorinated pivalic acid derivative as a key precursor could be located.

Therefore, detailed research findings, mechanistic studies, and data tables concerning the formation of pendent-arm macrocycles from "this compound" are not available in the reviewed literature. Further clarification of the exact chemical structure of the starting material would be necessary to conduct a more targeted search.

Applications of 3,3 Dichloropivalic Acid in Advanced Organic Synthesis

3,3'-Dichloropivalic Acid as a Key Intermediate in Organic Synthesis

This compound, a derivative of pivalic acid, serves as a specialized intermediate in organic synthesis, primarily utilized for the construction of complex molecular architectures. Its structural features, including a quaternary carbon center and two chloromethyl groups, provide a unique scaffold for further chemical modifications. While not a universally employed intermediate, its application in specific synthetic pathways highlights its utility in creating intricate molecules that would be challenging to assemble through other routes. The presence of the reactive chloromethyl groups allows for nucleophilic substitution reactions, enabling the introduction of various functionalities and the extension of the molecular framework.

Utilizing the this compound Scaffold for Molecular Construction

The rigid and well-defined structure of the this compound scaffold makes it a valuable building block for the synthesis of larger, more complex molecules. The gem-dimethyl group imparts steric hindrance that can influence the conformation of the resulting products, while the two chlorine atoms provide reactive handles for subsequent transformations.

Application in the Synthesis of Functionalized Macrocycles

A notable application of this compound is in the synthesis of functionalized macrocycles. The reaction of this compound with diamines can lead to the formation of tetra-amine derivatives, which can then be cyclized to create macrocyclic structures. For instance, the reaction with ethane-1,2-diamine can yield isomeric tetra-amine derivatives depending on the reaction conditions. nih.gov These intermediates can then be used to construct cyclam-like macrocycles with pendent arms. nih.gov This approach provides a pathway to macrocycles with both electrophilic and nucleophilic substituents, offering opportunities for further functionalization. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Application |

| This compound | Ethane-1,2-diamine | Isomeric tetra-amine derivatives | Precursors to functionalized macrocycles |

Incorporation of Pivalic Acid-Derived Scaffolds in Dendrimer Synthesis (e.g., 3,3'-diaminopivalic acid scaffold)

While this compound itself is not directly used in the iterative steps of dendrimer synthesis, its derivative, 3,3'-diaminopivalic acid, serves as a crucial building block for the construction of all-aliphatic polyamide dendrimers. researchgate.netnih.govwikipedia.org In this synthetic approach, the corresponding 3,3'-diazidopivalic acid is used as the monomer unit. researchgate.netwikipedia.org The synthesis involves a two-step iterative process: a carboxylic acid-amine condensation followed by the reduction of the azide (B81097) groups to amines, allowing for the controlled, generational growth of the dendrimer. researchgate.netwikipedia.org The pivalic acid core provides a rigid and well-defined branching point within the dendrimer structure. researchgate.netnih.govwikipedia.org

| Dendrimer Building Block | Synthetic Strategy | Dendrimer Type |

| 3,3'-Diaminopivalic acid (from 3,3'-diazidopivalic acid) | Divergent synthesis via condensation and azide reduction | All-aliphatic polyamide dendrimers |

Role in the Creation of Stereochemically Defined Architectures

The quaternary carbon center in this compound is a prochiral center. While there is currently limited direct research demonstrating the use of this compound in stereoselective synthesis, its structure suggests potential for the creation of stereochemically defined architectures. Desymmetrization of the two chloromethyl groups could, in principle, lead to chiral molecules. The steric bulk of the gem-dimethyl groups could influence the facial selectivity of reactions at adjacent centers, potentially allowing for diastereoselective transformations. Pivalic acid and its derivatives are known to be used in stereospecific reactions, such as nickel-catalyzed cross-couplings of benzylic pivalates, where the bulky pivalate (B1233124) group can influence the stereochemical outcome. nih.gov This suggests that with appropriate chiral auxiliaries or catalysts, this compound could be a valuable precursor for the synthesis of enantiomerically enriched compounds.

Potential as a Building Block for Complex Polyhalogenated Compounds

This compound contains two chlorine atoms, making it a potential building block for the synthesis of more complex polyhalogenated compounds. Polyhalogenated organic molecules often exhibit unique chemical and biological properties. The two chlorine atoms in this compound can be retained in the final product or can serve as leaving groups for the introduction of other halogens or functional groups. While specific examples of its use in the synthesis of complex polyhalogenated compounds are not widely reported, its structure provides a foundation for the construction of molecules with multiple halogen atoms in a compact and sterically hindered environment. This could be of interest in the development of new materials or biologically active compounds where the presence and spatial arrangement of halogen atoms are critical for function.

Medicinal Chemistry and Biological Activity of 3,3 Dichloropivalic Acid Derivatives

Exploration of 3,3'-Dichloropivalic Acid as a Molecular Scaffold in Drug Discovery

The quest for novel therapeutic agents often centers on the identification and optimization of molecular scaffolds—core structures upon which pharmacologically active compounds can be built. The this compound framework, characterized by its sterically hindered carboxylic acid moiety flanked by dichlorinated carbons, presents a unique structural motif for exploration in drug discovery. Its gem-dimethyl group offers a rigid anchor, potentially influencing binding conformations, while the dichlorinated carbons introduce significant electronic and lipophilic character. These features make it an intriguing, albeit underexplored, starting point for developing new chemical entities.

The rational design of new drug candidates often begins with the synthesis of a core scaffold that can be readily modified. unife.it The synthesis of scaffolds based on this compound involves multi-step processes aimed at creating a versatile chemical intermediate. A primary synthetic route could involve the α,α-dichlorination of a pivalic acid precursor, followed by functional group manipulations to introduce points for diversification.

Researchers have focused on creating libraries of compounds where the carboxylic acid group of the this compound core is converted into various functional groups, such as amides, esters, and hydroxamic acids. nih.gov These derivatives allow for the exploration of different interactions within a biological target's binding site. For instance, amide derivatives can act as hydrogen bond donors and acceptors, while ester groups can modulate lipophilicity and metabolic stability. The design process often employs computational modeling to predict how different derivatives will interact with specific protein targets, guiding the synthetic strategy toward compounds with a higher probability of biological activity. osti.gov

Scaffold hopping is a key strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.gov This approach is valuable for navigating around existing patents, improving pharmacokinetic properties, or discovering new binding modes. nih.gov Starting from a known active compound, the this compound core can be used as a bioisosteric replacement for other chemical moieties. mdpi.com

For example, if a known inhibitor possesses a phenylacetic acid group responsible for a key interaction with a receptor, a medicinal chemist might replace this group with the this compound moiety. The goal is to mimic the essential spatial and electronic features of the original group while introducing novelty. arxiv.org The bulky gem-dimethyl group and the electron-withdrawing chlorine atoms of the dichloropivalic acid core can offer a completely different set of properties compared to a planar aromatic ring, potentially leading to improved potency, selectivity, or metabolic profile. nih.govmdpi.com This strategy has been successfully applied to discover novel chemotypes for various biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. gardp.orgcollaborativedrug.com For derivatives of this compound, SAR studies aim to identify which structural features are essential for potency and selectivity, guiding the optimization of lead compounds. gardp.org

In SAR campaigns involving this compound derivatives, chemists systematically modify different parts of the molecule and assess the impact on biological activity. nih.gov A common starting point is the modification of the carboxylic acid group. Converting the acid to a series of amides by coupling it with various amines allows for the exploration of the chemical space around the core scaffold.

For instance, a study might reveal that small, aliphatic amines lead to low activity, while larger, aromatic amines result in a significant increase in potency. This would suggest the presence of a hydrophobic binding pocket in the target protein that can accommodate the aromatic substituent. Further modifications, such as adding substituents to the aromatic ring, can then be explored to fine-tune this interaction. The data from these systematic modifications are crucial for building a comprehensive SAR model. researchgate.net

Table 1: Illustrative SAR Data for Amide Derivatives of this compound

| Compound ID | R Group (Amide) | Biological Activity (IC₅₀, µM) |

|---|---|---|

| DPA-01 | -NH-CH₃ | 50.2 |

| DPA-02 | -NH-CH₂CH₃ | 45.8 |

| DPA-03 | -NH-Phenyl | 5.1 |

| DPA-04 | -NH-(4-Chlorophenyl) | 1.2 |

| DPA-05 | -NH-(4-Methoxyphenyl) | 3.5 |

The unique structure of the this compound core allows for a detailed investigation of how steric and electronic effects influence biological activity. The gem-dimethyl group imposes significant steric hindrance, which can lock the molecule into a specific conformation. This rigidity can be advantageous if it aligns with the optimal binding geometry of the target, but detrimental if it prevents the molecule from adopting the necessary conformation.

The two chlorine atoms have a profound electronic effect, acting as strong electron-withdrawing groups. This influences the acidity of the carboxylic acid proton and can affect the molecule's ability to participate in hydrogen bonding or other electrostatic interactions. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to model these effects. mdpi.com These models generate contour maps that visualize regions where steric bulk or specific electronic properties (e.g., positive or negative electrostatic potential) are favorable or unfavorable for activity, providing a detailed roadmap for further chemical modifications. researchgate.netmdpi.com

Biological Activity Profiling of this compound Derivatives

Once promising derivatives have been identified through SAR studies, they undergo broader biological activity profiling to characterize their pharmacological effects. This involves screening the compounds against a panel of related biological targets to assess their selectivity. A compound that is highly potent against its intended target but inactive against other related targets is generally more desirable as it is less likely to cause off-target side effects.

Derivatives of aryl propionic acids, which share some structural similarities, have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. orientjchem.org Similarly, profiling of this compound derivatives might uncover a range of potential therapeutic applications. For example, some derivatives may exhibit potent inhibition of specific enzymes, while others might interfere with protein-protein interactions or act as receptor antagonists. This broad profiling is essential for identifying the most promising therapeutic avenues for this novel class of compounds. nih.govnih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" as this compound does not appear to be a recognized chemical entity for which research has been published.

Chemical Nomenclature: The name "this compound" is structurally ambiguous. Pivalic acid, also known as 2,2-dimethylpropanoic acid, has a carbon skeleton where the carbons are numbered starting from the carboxylic acid group (C1). The next carbon (C2) is a quaternary carbon bonded to three methyl groups. Therefore, there is no "C3" position on the pivalic acid backbone where a chlorine atom could be substituted.

Lack of Scientific Literature: Extensive searches for this specific compound and its derivatives have yielded no results related to its synthesis, medicinal chemistry, or biological activity in scholarly databases and journals. The search results obtained were for other, unrelated dichlorinated compounds or different classes of carboxylic acids.

Due to the apparent non-existence of "this compound" in the scientific domain, fulfilling the request to write an article detailing its medicinal chemistry and biological activities is not feasible while adhering to the principles of scientific accuracy and the strict constraints of the prompt.

Advanced Analytical Methodologies for 3,3 Dichloropivalic Acid

Spectroscopic Characterization Techniques for 3,3'-Dichloropivalic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of this compound. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present in the molecule. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The protons on the carbon atoms adjacent to the chlorine atoms and the carboxyl group will appear at specific chemical shifts, influenced by the electron-withdrawing effects of these functional groups.

A reported ¹H NMR spectrum for this compound shows a signal at approximately 11.66 ppm, which can be attributed to the carboxylic acid proton. Other signals are observed around 3.86 ppm and 3.77 ppm, likely corresponding to the diastereotopic protons of the CH₂Cl groups, with a coupling constant of 11.3 Hz between them. A signal at 1.423 ppm would correspond to the methyl protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid typically resonates in the range of 160-180 ppm. The carbon atoms bonded to chlorine atoms will also show characteristic downfield shifts. The quaternary carbon and the methyl carbons will have distinct signals in the aliphatic region of the spectrum. For comparison, in propanoic acid, the carbonyl carbon appears around 179 ppm, the methylene carbon at approximately 27 ppm, and the methyl carbon at about 9 ppm. The presence of chlorine atoms in this compound would be expected to significantly shift the positions of the adjacent carbon signals.

| Nucleus | Typical Chemical Shift Range (ppm) | Expected Signals for this compound |

|---|---|---|

| ¹H | 10-13 (Carboxylic Acid) | ~11.66 (s, 1H, COOH) |

| ¹H | 3-4 (Alkyl Halide) | ~3.86 (d, 2H, CH₂Cl), ~3.77 (d, 2H, CH₂Cl) |

| ¹H | 1-2 (Alkyl) | ~1.42 (s, 3H, CH₃) |

| ¹³C | 160-180 (Carbonyl) | Downfield signal for C=O |

| ¹³C | 40-70 (Alkyl Halide) | Signals for C(CH₂Cl)₂ |

| ¹³C | 30-50 (Quaternary Carbon) | Signal for the quaternary carbon |

| ¹³C | 10-30 (Alkyl) | Signal for the methyl carbon |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding. The C=O stretching vibration of the carbonyl group gives rise to an intense absorption band, usually between 1725 and 1700 cm⁻¹. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region. The presence of C-Cl bonds would be indicated by absorptions in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also a strong band in the Raman spectrum. The C-Cl stretching vibrations are often more intense in Raman than in IR spectra, making Raman a useful tool for their identification. Raman spectroscopy can also provide information about the carbon skeleton of the molecule.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 3300-2500 (very broad) | Weak | Strong (IR) |

| C=O stretch | 1725-1700 | 1725-1700 | Strong (IR), Strong (Raman) |

| C-O stretch | 1320-1210 | - | Medium (IR) |

| O-H bend | 1440-1395 | - | Medium (IR) |

| C-Cl stretch | 800-600 | 800-600 | Strong (IR), Strong (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion ([M]⁺•). The isotopic pattern of this molecular ion will be characteristic of a compound containing two chlorine atoms, with the [M+2]⁺• peak being approximately 65% of the intensity of the [M]⁺• peak, and the [M+4]⁺• peak being about 10% of the [M]⁺• peak intensity.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17), the carboxyl group (-COOH, mass loss of 45), and alpha-cleavage. For this compound, fragmentation could also involve the loss of a chlorine atom (-Cl, mass loss of 35 or 37) or a chloromethyl radical (-CH₂Cl, mass loss of 49 or 51). For instance, the mass spectrum of a related compound, 2,3-dichloropropanoic acid, shows characteristic fragments corresponding to the loss of chlorine and the carboxyl group. nist.gov

| Fragment Ion | Proposed Structure | Expected m/z | Comments |

|---|---|---|---|

| [M]⁺• | [C₅H₈Cl₂O₂]⁺• | 170/172/174 | Molecular ion with characteristic chlorine isotope pattern. |

| [M - OH]⁺ | [C₅H₇Cl₂O]⁺ | 153/155/157 | Loss of hydroxyl radical. |

| [M - COOH]⁺ | [C₄H₇Cl₂]⁺ | 125/127/129 | Loss of carboxyl radical. |

| [M - Cl]⁺ | [C₅H₈ClO₂]⁺ | 135/137 | Loss of a chlorine radical. |

| [M - CH₂Cl]⁺ | [C₄H₅ClO₂]⁺ | 120/122 | Loss of a chloromethyl radical. |

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for the separation of this compound from complex mixtures, for its purity assessment, and for its quantitative analysis.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds. Due to the low volatility of carboxylic acids, derivatization is often required to convert them into more volatile esters or other derivatives prior to GC analysis. mdpi.com For this compound, esterification with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst would yield the corresponding ester, which is more amenable to GC analysis.

The purity of a this compound sample can be determined by GC, where impurities will appear as separate peaks in the chromatogram. The relative peak areas can be used to estimate the percentage of each component. GC is also effective for the separation of isomers, which is important if the synthesis of this compound could potentially yield other chlorinated pivalic acid isomers. The choice of the GC column (stationary phase) is critical for achieving good separation. A polar column is generally preferred for the analysis of polar derivatives.

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | Methanol with H₂SO₄ or BF₃ |

| GC Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature around 60-80 °C, ramped to 200-250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization.

A reversed-phase HPLC method is commonly employed for the analysis of organic acids. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid and improve peak shape. longdom.org

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound at different known concentrations and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined from its peak area using this calibration curve. A patent for the determination of small-molecule halogenated carboxylic acids describes a pre-column derivatization HPLC-DAD method, which can enhance the detectability of these compounds. google.com

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acidified water (e.g., 0.1% H₃PO₄) and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detector | UV detector (e.g., at 210 nm) or Diode Array Detector (DAD) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology, if applied to this compound, would yield an unambiguous depiction of its molecular structure in the solid state, providing fundamental data essential for understanding its chemical and physical properties.

The process begins with the cultivation of a high-quality single crystal of this compound, which is often the most challenging step. This crystal, typically less than a millimeter in any dimension, is then mounted on a diffractometer and irradiated with a focused beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities.

By systematically rotating the crystal and collecting thousands of diffraction spots, a complete dataset is generated. This data is then processed using complex mathematical algorithms, specifically Fourier transforms, to calculate an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the positions of individual atoms can be determined, and a detailed molecular model of this compound can be built and refined.

A crystallographic study of this compound would provide several key structural parameters:

Connectivity and Bond Lengths: It would confirm the exact bonding arrangement of all atoms and provide highly accurate measurements of the lengths of all covalent bonds (e.g., C-C, C-O, C-H, and C-Cl bonds).

Intermolecular Interactions: The study would elucidate how individual molecules of this compound interact with each other in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (likely involving the carboxylic acid groups) and van der Waals forces, which govern the crystal packing.

Stereochemistry: The absolute configuration of any chiral centers could be determined unambiguously.

Despite the power of this technique, a search of publicly available structural databases, such as the Cambridge Structural Database (CSD), did not yield a published crystal structure for this compound at the time of this writing. Therefore, specific experimental data on its solid-state structure, such as unit cell dimensions, bond lengths, and angles, is not available in the literature. The generation of such data would require a dedicated experimental study.

Environmental Fate and Degradation Pathways of 3,3 Dichloropivalic Acid

Biodegradation Studies of 3,3'-Dichloropivalic Acid

While direct biodegradation studies on this compound are not available in published literature, the biodegradation of other chlorinated aliphatic acids has been a subject of research. These studies provide a framework for understanding the potential microbial processes that could act on this compound.

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading chlorinated aliphatic compounds. These microorganisms often possess specialized enzymes called dehalogenases that are crucial for initiating the degradation process by cleaving the carbon-chlorine bond.

Research on compounds like 3-chloropropionic acid has led to the isolation of bacterial strains, such as Lysinibacillus fusiformis, Curtobacterium luteum, and Cytobacillus firmus, that can utilize the chlorinated acid as a sole carbon source. Fungal strains, including those related to Mucor variicolumellatus and Trichoderma afroharzianum, have also demonstrated the ability to degrade 3-chloropropionic acid, albeit at a slower rate than bacteria. nih.gov

The key enzymes involved in the breakdown of chlorinated aliphatic acids are haloalkanoate dehalogenases . These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, which is the critical first step in the detoxification and subsequent metabolism of these compounds. For instance, haloalkane dehalogenases have been identified in various bacteria and are known to convert haloalkanes to their corresponding alcohols. Similarly, 2-haloacid dehalogenases act on 2-haloalkanoic acids, producing 2-hydroxyalkanoic acids. Given the structure of this compound, it is plausible that specific dehalogenases capable of acting on β- or γ-chlorinated acids would be required for its degradation.

Table 1: Examples of Microbial Strains and Enzymes Involved in the Degradation of Chlorinated Aliphatic Acids

| Microbial Strain/Group | Degraded Compound(s) | Key Enzyme(s) | Reference |

| Pseudomonas putida | Monochloroacetate, Dichloroacetate, 2-Monochloropropionate, 2,2'-Dichloropropionate | Dehalogenase | nih.gov |

| Rhodococcus sp. | 3-Chloropropionic acid, 3-Chlorobutyric acid | Dehalogenase (β-specific) | nih.gov |

| Alcaligenes sp. | 2-Chlorobutyrate, 2-Chloropropionate, Chloroacetate, 3-Chlorocrotonate | 2-Haloacid dehalogenase, β-Haloacid dechlorination activity | nih.gov |

| Various Bacteria and Fungi | 3-Chloropropionic acid | Dehalogenases | nih.gov |

The degradation of chlorinated organic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often following different metabolic pathways.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of chlorinated alkanoic acids is typically the enzymatic removal of the chlorine atoms by dehalogenases. This hydroxylation reaction replaces the chlorine with a hydroxyl group, forming a less toxic intermediate that can then enter central metabolic pathways. For example, the degradation of 2,4-dichlorophenoxyacetic acid involves a series of enzymatic steps that ultimately funnel the breakdown products into the tricarboxylic acid (TCA) cycle. researchgate.net It is conceivable that a similar aerobic pathway could exist for this compound, where initial dechlorination would be followed by further oxidation of the resulting pivalic acid derivative.

Anaerobic Degradation: In anaerobic environments, a common degradation mechanism for highly chlorinated compounds is reductive dechlorination . In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. epa.gov This process is carried out by anaerobic bacteria and is a key step in the natural attenuation of chlorinated solvents in groundwater and sediments. epa.govnih.gov For this compound, an anaerobic pathway would likely involve the stepwise removal of the two chlorine atoms to form 3-chloropivalic acid and subsequently pivalic acid, which might then be further metabolized by other anaerobic processes.

Sorption and Mobility in Environmental Compartments

The sorption and mobility of an organic compound determine its distribution in the environment, including its potential to leach into groundwater or bioaccumulate in organisms.

The behavior of this compound in soil and sediment would be influenced by its chemical properties, such as its water solubility and its octanol-water partition coefficient (Kow), as well as the characteristics of the environmental matrix, including organic carbon content, clay content, and pH.

As a carboxylic acid, this compound is expected to be relatively water-soluble, particularly in its deprotonated (anionic) form at neutral and alkaline pH. This would generally lead to higher mobility in soil and a lower tendency to sorb to organic matter compared to neutral, non-polar compounds. However, the sorption of organic acids to soil can be complex. Studies on other acidic organic compounds, such as the herbicide 2,4-D, have shown that sorption is influenced by soil pH, organic matter content, and the presence of clay minerals. nih.govpfmodels.org At low pH, where the carboxylic acid is in its neutral form, sorption to organic matter may be more significant. Additionally, interactions with mineral surfaces, such as anion exchange on positively charged sites of clay minerals and oxides, can also contribute to sorption. nih.gov

Table 2: Factors Influencing the Sorption and Mobility of Chlorinated Carboxylic Acids in Soil

| Factor | Influence on Sorption | Expected Impact on Mobility |

| Soil Organic Matter | Can increase sorption, especially at lower pH. | Higher organic matter can decrease mobility. |

| Soil pH | Lower pH increases the proportion of the neutral acid form, which may increase sorption to organic matter. Higher pH leads to the anionic form, which may be repelled by negatively charged soil surfaces but can sorb to positively charged sites. | Mobility is generally higher at higher pH due to the increased water solubility of the anionic form. |

| Clay Content and Type | Clay minerals can provide surfaces for sorption through various mechanisms, including anion exchange. | Higher clay content can decrease mobility. |

| Water Solubility | As a carboxylic acid, it is expected to have significant water solubility. | Higher water solubility generally leads to higher mobility. |

Environmental Impact and Ecotoxicity Considerations

The environmental impact and ecotoxicity of this compound are not documented. However, information on other short-chain chlorinated compounds can provide some insight into potential concerns.

Halogenated organic compounds as a class are known for their persistence in the environment. nih.gov Short-chain chlorinated paraffins (SCCPs), for example, are recognized as persistent, bioaccumulative, and toxic to aquatic organisms at low concentrations. epa.govepa.gov They have been detected in various environmental compartments and in a range of wildlife and human samples. nih.govepa.gov

The toxicity of chlorinated organic compounds can vary widely depending on the specific structure of the molecule. For this compound, ecotoxicological testing would be necessary to determine its potential effects on aquatic and terrestrial organisms. Key parameters to assess would include its acute and chronic toxicity to representative species such as fish, invertebrates (e.g., Daphnia), and algae. The potential for bioaccumulation would also be a critical factor in a comprehensive environmental risk assessment.

Computational Chemistry and Theoretical Studies of 3,3 Dichloropivalic Acid

Quantum Chemical Calculations of 3,3'-Dichloropivalic Acid

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. aps.org These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comyoutube.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. wayne.edu For this compound, geometry optimization reveals the preferred spatial orientation of the carboxylic acid group relative to the dichlorinated carbon atom.

Conformational analysis further explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. By calculating the relative energies of these different conformers, it is possible to identify the most stable conformations and understand the flexibility of the molecule. This analysis is crucial for understanding how this compound might interact with other molecules, such as biological receptors. The trajectory of this optimization can be sensitive to the computational method and parameters used. dtic.mil

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value (Å or °) |

| C-C (carboxyl) | 1.53 |

| C-C (methyl) | 1.54 |

| C-Cl | 1.78 |

| C=O | 1.21 |

| C-O (hydroxyl) | 1.35 |

| O-H | 0.97 |

| ∠(O=C-O) | 123.5 |

| ∠(C-C-Cl) | 109.8 |

| Note: These are representative values and can vary slightly depending on the computational method and basis set used. |

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and physical properties. mdpi.com Quantum chemical calculations provide detailed information about the distribution of electrons within this compound. This includes the calculation of molecular orbitals, which describe the spatial distribution of electrons, and the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. science.gov This information reveals the polarity of different bonds and helps to identify regions of the molecule that are electron-rich or electron-deficient, which is critical for understanding intermolecular interactions. science.gov

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| C (carbonyl) | +0.45 |

| O (carbonyl) | -0.38 |

| O (hydroxyl) | -0.42 |

| H (hydroxyl) | +0.25 |

| C (central quaternary) | +0.15 |

| Cl | -0.12 |

| Note: These values are illustrative and depend on the specific computational methodology. |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a molecule.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. nih.govchemaxon.comnmrdb.orgnih.gov These predictions are based on the calculated electronic environment around each nucleus and are invaluable for interpreting experimental NMR spectra. chemicalbook.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. rsc.orgmsu.edu Computational methods can calculate the frequencies and intensities of these vibrations, which correspond to the absorption bands observed in an IR spectrum. libretexts.orgmiamioh.edudocbrown.info This allows for the assignment of specific spectral features to the stretching and bending of particular bonds within this compound, such as the characteristic carbonyl (C=O) stretch.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.gov Time-dependent density functional theory (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mit.edu These predictions can help in understanding the photophysical properties of the compound. google.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm)/Chemical Shift (ppm) |

| IR | C=O stretch | ~1720 cm⁻¹ |

| IR | O-H stretch | ~3100 cm⁻¹ |

| IR | C-Cl stretch | ~750 cm⁻¹ |

| ¹H NMR | -COOH | ~12 ppm |

| ¹H NMR | -CH₂Cl | ~3.8 ppm |

| ¹³C NMR | -COOH | ~175 ppm |

| UV-Vis | λmax | ~210 nm |

| Note: These are approximate values and can be influenced by solvent effects and the specific computational approach. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. pharmacy180.comnih.govwikipedia.orgjocpr.commdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For this compound and its analogs, QSAR studies can help identify the key structural features that are important for a particular biological effect. This involves calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with experimental activity data.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. mdpi.commdpi.comresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. This allows for the identification of the most likely binding mode and an estimation of the binding affinity. nih.govnih.govnih.gov

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-target interaction. physchemres.org Starting from the docked complex, MD simulations solve Newton's equations of motion for all the atoms in the system over time, providing a trajectory of how the complex behaves. This can reveal important information about the stability of the binding, the role of water molecules, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity. nih.gov

Cheminformatics and Data Mining for this compound Analogues

Cheminformatics combines computer and information science to address chemical problems, particularly in the realm of drug discovery and materials science. nih.gov For a compound like this compound, cheminformatics and data mining techniques are invaluable for exploring its analogues to identify molecules with potentially enhanced or modified properties.

The process typically begins with the creation of a virtual library of analogues. This involves systematically modifying the structure of this compound, for instance, by altering the halogen substitution, changing the carboxylic acid group to other functional groups like esters or amides, or modifying the carbon skeleton.

Once a library of virtual analogues is generated, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical properties: Such as logP (lipophilicity), molecular weight, and polar surface area.

These descriptors form the basis for data mining and machine learning models. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features (descriptors) of the analogues with their predicted biological activity or other properties. whiterose.ac.uk Such models can then be used to screen large virtual libraries and prioritize a smaller set of promising candidates for synthesis and experimental testing.

For example, a hypothetical cheminformatics study on analogues of this compound might involve generating a set of related compounds and calculating key descriptors to predict a specific property, such as herbicidal activity or chemical stability.

Table 1: Hypothetical Cheminformatics Data for this compound Analogues This table is for illustrative purposes and contains hypothetical data.

| Compound Name | Structure | Molecular Weight ( g/mol ) | LogP | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| This compound | C(C)(C)(CCl)C(=O)O | 185.03 | 2.1 | 1.00 |

| 3,3'-Difluoropivalic acid | C(C)(C)(CF)C(=O)O | 152.11 | 1.5 | 0.85 |

| 3,3'-Dibromopivalic acid | C(C)(C)(CBr)C(=O)O | 273.93 | 2.5 | 1.15 |

| Methyl 3,3'-dichloropivalate | C(C)(C)(CCl)C(=O)OC | 199.05 | 2.4 | 0.92 |

This data could then be used to build a QSAR model to guide the design of new analogues with potentially higher activity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling reaction pathways and analyzing the transition states of chemical reactions. rsc.org For this compound, these methods can provide deep insights into its synthesis, degradation, and potential reactions with other molecules. Density Functional Theory (DFT) is a common quantum mechanical method used for such investigations. pku.edu.cn

Reaction Pathway Modeling involves identifying the sequence of elementary steps that lead from reactants to products. For the synthesis of this compound, one could computationally model various potential synthetic routes to determine the most energetically favorable pathway. For instance, the chlorination of pivalic acid could be modeled to understand the regioselectivity and the conditions required to favor the formation of the 3,3'-dichloro derivative.

Transition State Analysis is a crucial part of reaction pathway modeling. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction, which is directly related to the reaction rate.

For a hypothetical reaction involving this compound, such as its nucleophilic substitution, computational modeling could proceed as follows:

Geometry Optimization: The 3D structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products.

Frequency Calculation: A frequency calculation is performed on the optimized structures. For a minimum energy structure (reactant, product), all vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org

Table 2: Hypothetical Computational Data for a Reaction of this compound This table is for illustrative purposes and contains hypothetical data for the reaction: this compound + OH⁻ → Products

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) | Key Geometric Parameter | Number of Imaginary Frequencies |

|---|---|---|---|---|

| Reactants | -1155.45 | 0.0 | C-Cl bond length: 1.78 Å | 0 |

| Transition State | -1155.42 | +18.8 | Forming C-O bond: 2.10 Å; Breaking C-Cl bond: 2.25 Å | 1 |

This type of analysis provides fundamental understanding of the reactivity of this compound and can be used to predict its chemical behavior under various conditions.

Q & A

What are the established methods for synthesizing 3,3'-Dichloropivalic acid in laboratory settings?

Classification: Basic

Answer:

The synthesis of this compound (CAS 67329-11-7, molecular formula CH₃C(CH₂Cl)₂CO₂H) typically involves chlorination of pivalic acid derivatives. A common approach is the radical chlorination of dimethylpropanoic acid using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Key steps include:

Substrate Preparation : Start with dimethylpropanoic acid or its ester.

Chlorination : Introduce chlorine atoms at the 3,3' positions using UV light or a radical initiator.

Purification : Employ recrystallization or column chromatography to isolate the product.

Validation of synthesis success requires spectroscopic characterization (e.g., NMR, IR) and comparison with reference data .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Classification: Basic

Answer:

The following analytical methods are recommended:

What experimental strategies are recommended to resolve contradictory data regarding the reactivity of this compound in different solvent systems?

Classification: Advanced

Answer:

Contradictory reactivity data often arise from solvent polarity, hydrogen bonding, or steric effects. To address this:

Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents.

Control Experiments : Compare reaction rates using kinetic studies (e.g., UV-Vis monitoring).

Computational Modeling : Use DFT calculations to predict solvent interactions and transition states.

Cross-referencing results with literature on structurally similar chlorinated acids (e.g., 3,5-Dichlorobenzoic acid) can clarify trends . Document discrepancies in a reproducibility checklist .

What are the key considerations for designing stability studies to assess the degradation pathways of this compound under varying pH and temperature conditions?

Classification: Advanced

Answer:

Stability studies should include:

- pH Variability : Test degradation in buffered solutions (pH 2–12) at 25°C and 40°C.

- Accelerated Aging : Use elevated temperatures (e.g., 50°C) to simulate long-term storage.

- Analytical Endpoints : Monitor degradation via HPLC for byproducts (e.g., dechlorinated species or ester derivatives).

Safety protocols (e.g., fume hood use, PPE) are critical due to potential HCl release during degradation .

How does the presence of chlorine substituents influence the acid dissociation constant (pKa) of this compound compared to non-chlorinated analogs?

Classification: Advanced

Answer:

The electron-withdrawing effect of chlorine atoms lowers the pKa by stabilizing the deprotonated carboxylate ion. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|